molecular formula C7H5ClN2O2S B3001788 6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 1784002-34-1

6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B3001788
CAS No.: 1784002-34-1
M. Wt: 216.64
InChI Key: LTFWTXWGHYGHEH-UHFFFAOYSA-N
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Description

6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound featuring a fused imidazo-thiazole core. Its structure includes a chlorine atom at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 5 (Figure 1).

Properties

IUPAC Name

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c1-3-2-10-4(6(11)12)5(8)9-7(10)13-3/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFWTXWGHYGHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784002-34-1
Record name 6-chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2-amino-5-chlorothiazole with appropriate reagents to form the imidazo-thiazole structure. One common method includes the use of 2-amino-5-chlorothiazole hydrochloride as a starting reagent . The reaction conditions often involve the use of solvents such as chloroform and reagents like thionyl chloride, with the reaction temperature maintained around 30°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazo-thiazole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of this compound have shown promising results in targeting specific pathways involved in tumor growth and metastasis, making them potential candidates for cancer therapy .

Antimicrobial Properties:
Another area of interest is the antimicrobial activity of 6-chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of imidazo[2,1-b]thiazole compounds and their biological evaluations. The results showed that specific modifications to the thiazole ring enhanced their efficacy against cancer cells while reducing toxicity to normal cells .

Agricultural Science

Pesticide Development:
The compound's unique structure allows it to interact with biological systems in ways that can be exploited for developing novel pesticides. Research has focused on its potential as a fungicide and insecticide due to its ability to disrupt metabolic pathways in pests while being less harmful to non-target organisms .

Case Study:
In a study published by the American Chemical Society, researchers synthesized several imidazo[2,1-b]thiazole derivatives and tested their efficacy as fungicides. Results indicated that certain derivatives exhibited strong antifungal activity against common agricultural pathogens, suggesting their utility in crop protection strategies .

Material Science

Polymer Additives:
this compound has been investigated for use as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Study:
Research conducted at a leading university explored the effects of incorporating this compound into polycarbonate materials. The findings revealed improved impact resistance and thermal stability compared to standard formulations without the additive .

Summary Table of Applications

Application AreaSpecific Use CaseImpact/Outcome
Medicinal ChemistryAnticancer agentsInhibition of cancer cell growth
Antimicrobial agentsEffective against various bacterial strains
Agricultural SciencePesticide developmentPotential fungicide/insecticide
Material SciencePolymer additivesEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key structural features :

  • Chlorine at position 6 : Enhances electronegativity and may influence binding interactions with biological targets.
  • Methyl group at position 2 : Contributes to steric effects and metabolic stability.
  • Carboxylic acid at position 5 : Provides hydrogen-bonding capability and modulates solubility.

Structural Analogs and Substituent Effects

The biological and physicochemical properties of imidazo[2,1-b][1,3]thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-Chloro-2-methylimidazo[...]-5-carboxylic acid Cl (6), CH₃ (2), COOH (5) C₇H₅ClN₂O₂S 200.64* Antimicrobial, antitubercular lead
6-Methylimidazo[...]-5-carboxylic acid CH₃ (6), COOH (5) C₇H₆N₂O₂S 182.20 Inhibitor of M. tuberculosis
6-(4-Chlorophenyl)imidazo[...]-5-carboxylic acid Cl-Ph (6), COOH (5) C₁₂H₇ClN₂O₂S 278.71 Not reported (structural analog)
6-(Trifluoromethyl)imidazo[...]-5-carboxylic acid CF₃ (6), COOH (5) C₇H₃F₃N₂O₂S 236.17 Enhanced lipophilicity
6-Chloro-imidazo[...]-5-sulfonic acid amide Cl (6), SO₂NH₂ (5) C₅H₄ClN₃O₂S₂ 237.69 Altered solubility and reactivity
2-Methyl-6-(trifluoromethyl)imidazo[...]-5-carboxylic acid CF₃ (6), CH₃ (2), COOH (5) C₈H₅F₃N₂O₂S 250.20 High lipophilicity, potential CNS activity

*Calculated based on substituents and core structure.

Key Observations:

Substituent Position and Bioactivity :

  • The 6-methyl derivative (C₇H₆N₂O₂S) demonstrated potent inhibition of M. tuberculosis pantothenate synthase, highlighting the importance of methyl groups in enhancing target affinity .
  • Chlorine at position 6 (as in the target compound) may improve antimicrobial efficacy due to increased electrophilicity, as seen in related chloro-substituted thiadiazoles .

Trifluoromethyl vs. Methyl/Chloro :

  • The trifluoromethyl group (CF₃) at position 6 (e.g., C₇H₃F₃N₂O₂S) significantly increases lipophilicity, which could enhance blood-brain barrier penetration .

Carboxylic Acid vs.

Key Observations:
  • Bis-imidathiazole hybrids (e.g., compounds 8–14) exhibit lower yields (9–37%) due to steric challenges during condensation .
  • Ethyl ester intermediates (e.g., ethyl 6-bromomethylimidazo[...]-5-carboxylate) serve as versatile building blocks for further functionalization .

Biological Activity

6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a compound belonging to the imidazo[2,1-b]thiazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H6ClN2O2S
  • Molecular Weight : 206.65 g/mol
  • CAS Number : 77628-51-4
  • Structure : The compound features a thiazole ring fused with an imidazole moiety, which is critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of its anticancer properties and antimicrobial effects.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through various mechanisms including the activation of caspases and modulation of cell cycle regulators .

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-75.0Apoptosis induction
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acidA5493.5Caspase activation
N′-(5-Fluoro-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazoleMCF-74.0Cell cycle arrest

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives also demonstrate antimicrobial properties. A study evaluated various derivatives against bacterial strains and found that some exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acidS. aureus16 µg/mL

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[2,1-b]thiazoles:

  • Study on Anticancer Effects : A recent study reported that a derivative similar to 6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole exhibited a dose-dependent reduction in tumor size in xenograft models . The compound was shown to enhance the efficacy of existing chemotherapeutics.
  • Antimicrobial Efficacy : Another investigation demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of bacteria in vitro . The study suggested that the compound could be a candidate for developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 6-chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization reactions of hydrazonoyl halides with alkyl carbothioates or substitution of the thiazole ring with a 1,2,4-thiadiazole group . For example, analogous imidazo-thiazole derivatives are synthesized via refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate and carboxylic acids in acetic acid, followed by recrystallization from DMF/acetic acid to improve purity . Optimization of reaction time (3–5 hours) and stoichiometric ratios (1:1.1 molar ratio of starting materials) is critical for maximizing yield .

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

Structural validation employs:

  • 1H/13C NMR to confirm proton environments and carbon frameworks.
  • X-ray diffraction (XRD) for bond angle/length analysis (e.g., C–N bond angles of 110.6°–124.0° observed in related thiazole derivatives) .
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How is the compound’s purity assessed, and what are common contaminants in its synthesis?

Purity is evaluated via:

  • HPLC (retention time matching against standards) .
  • Elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .
    Common contaminants include unreacted intermediates (e.g., 2-aminothiazol-4(5H)-one) or byproducts from incomplete cyclization .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or carboxylate derivatization) affect the compound’s biological activity?

  • Halogenation : Bromination at the C5 position (using N-bromosuccinimide) enhances antimicrobial activity in imidazo-thiadiazole analogs by increasing electrophilicity .
  • Carboxylate derivatization : Esterification or amidation of the carboxylic acid group can improve bioavailability. For example, methyl ester derivatives of similar compounds show enhanced membrane permeability in intracellular assays .

Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
  • Dose-response recalibration : Adjust dosing regimens based on bioavailability studies (e.g., intravenous vs. oral administration) .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Molecular docking : Simulate interactions with target proteins (e.g., fungal CYP51 for antifungals) to prioritize derivatives with optimal binding poses .
  • QSAR analysis : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to predict substituent effects .

Q. What methods are used to study the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Kinetic stability assays : Monitor decomposition rates via HPLC at pH 2–9 to determine shelf-life .

Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?

  • Catalyst screening : Use Pd/C or CuI to accelerate cyclization steps and reduce side reactions .
  • Flow chemistry : Continuous reactor systems improve heat/mass transfer for exothermic reactions (e.g., thiadiazole formation) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing intermediates during multi-step synthesis?

  • TLC monitoring : Track reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent) .
  • LC-MS : Identify low-abundance intermediates with high sensitivity .

Q. How do solvent polarity and temperature affect cyclization efficiency in imidazo-thiazole synthesis?

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while temperatures >100°C promote ring closure. For example, refluxing in acetic acid (ΔT = 118°C) achieves >80% cyclization yield .

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